An In-depth Technical Guide to 4-Chloro-3-fluoropyridine Hydrochloride: Properties, Reactivity, and Applications
An In-depth Technical Guide to 4-Chloro-3-fluoropyridine Hydrochloride: Properties, Reactivity, and Applications
This guide offers a comprehensive technical overview of 4-Chloro-3-fluoropyridine hydrochloride, a pivotal heterocyclic building block in modern chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core chemical data, field-proven insights into its reactivity, and its strategic applications, particularly in the pharmaceutical and agrochemical industries.
Introduction: A Versatile Halogenated Pyridine Intermediate
4-Chloro-3-fluoropyridine hydrochloride is a disubstituted pyridine derivative that has garnered significant attention as a versatile intermediate. Its structure, featuring a pyridine core functionalized with both a chloro and a fluoro group, presents a unique electronic and steric profile. The presence of these halogens at strategic positions—particularly the chlorine atom at the 4-position—renders the molecule susceptible to nucleophilic aromatic substitution, making it an invaluable synthon for constructing more complex molecular architectures.[1][2]
The hydrochloride salt form enhances the compound's stability and solubility in certain solvent systems, facilitating its handling and use in various reaction conditions.[3][4] Its growing importance is directly linked to the broader trend in medicinal chemistry of incorporating fluorine into drug candidates to modulate metabolic stability, binding affinity, and lipophilicity.[5] This guide delves into the core chemical properties, reactivity, and practical applications that define 4-Chloro-3-fluoropyridine hydrochloride as a key component in the synthetic chemist's toolbox.
Core Chemical and Physical Properties
The fundamental properties of a chemical reagent are critical for its effective use in synthesis. The physical and chemical characteristics of 4-Chloro-3-fluoropyridine and its hydrochloride salt are summarized below.
Structural Representation
The molecular structure consists of a pyridine ring substituted with a fluorine atom at position 3 and a chlorine atom at position 4.
Caption: Structure of 4-Chloro-3-fluoropyridine Hydrochloride.
Data Summary Table
The following table compiles the essential physicochemical data for both the free base (4-Chloro-3-fluoropyridine) and its hydrochloride salt. This distinction is crucial as the properties can differ significantly, impacting experimental design.
| Property | 4-Chloro-3-fluoropyridine | 4-Chloro-3-fluoropyridine Hydrochloride | References |
| CAS Number | 2546-56-7 | 119229-74-2 | [3][6][7][8] |
| Molecular Formula | C₅H₃ClFN | C₅H₄Cl₂FN | [3][6][8] |
| Molecular Weight | 131.54 g/mol | 168.00 g/mol | [3][6][8] |
| Appearance | Colorless to light yellow liquid | White to off-white solid | [1][7] |
| Melting Point | -24 °C (lit.) | ~160 °C (sublimes) | [3][7][9] |
| Boiling Point | 139 °C (lit.) | Not applicable | [7][9] |
| Density | 1.333 g/mL at 25 °C (lit.) | Not applicable | [7] |
| Solubility | Soluble in organic solvents, insoluble in water. | Soluble in water. | [1][3] |
| pKa | 1.93 ± 0.10 (Predicted) | Not applicable | [1][7] |
| Flash Point | 28 °C / 82.4 °F (closed cup) | Not applicable | [7] |
Stability and Storage
Proper storage is paramount to maintain the integrity of the reagent. 4-Chloro-3-fluoropyridine is flammable and should be stored away from heat and ignition sources.[7] Both the free base and the hydrochloride salt should be kept in tightly closed containers in a dry, cool, and well-ventilated place.[10] The free base is typically stored at 2-8°C under an inert atmosphere.[7] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[1][10]
Reactivity Profile and Synthetic Utility
The synthetic value of 4-Chloro-3-fluoropyridine hydrochloride is rooted in its distinct reactivity, which is governed by the electronic properties of the substituted pyridine ring.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient, a characteristic that is amplified by the protonation of the ring nitrogen in the hydrochloride salt. This electron deficiency makes the ring highly susceptible to attack by nucleophiles. The chlorine atom at the C4 position is an excellent leaving group, making this position the primary site for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile introduction of a wide range of functionalities, including amines, alcohols, and thiols, which is a cornerstone of its use in building complex molecules.[2][11]
Synthesis Pathways
The industrial preparation of halogenated pyridines often involves multi-step syntheses starting from more common pyridine derivatives.[1] One common strategy for producing fluoropyridines is through a halogen exchange (Halex) reaction or via a Balz-Schiemann type reaction starting from an aminopyridine.[4][12] For chloropyridines, direct chlorination using reagents like phosphorus oxychloride or phosphorus pentachloride is a viable route.[13][14]
Caption: High-level synthesis logic for 4-Chloro-3-fluoropyridine HCl.
Key Applications in Research and Development
The unique structural and reactive properties of 4-Chloro-3-fluoropyridine hydrochloride make it a valuable building block in several key areas of chemical R&D.
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Pharmaceutical Synthesis : This is the primary application area. The compound serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][5] Its scaffold is found in molecules targeting a range of diseases, including those in oncology and central nervous system (CNS) disorders.[5] The ability to use the chlorine at C4 for SNAr reactions allows for the systematic modification of a lead compound to optimize its pharmacological profile (e.g., potency, selectivity, and pharmacokinetic properties).
-
Agrochemicals : Similar to its role in pharmaceuticals, it is used to synthesize novel pesticides and herbicides.[1][7] The incorporation of the fluoropyridyl moiety can enhance the biological activity and environmental stability of these agents.
-
Fine Chemicals and Materials Science : It serves as a precursor for various functional small molecules and pyridine-based organic ligands used in catalysis and materials science.[4][7]
Safety, Handling, and Hazard Management
As with any active chemical reagent, a thorough understanding of its hazards and proper handling procedures is essential for safe laboratory practice.
GHS Hazard Classification
The free base, 4-Chloro-3-fluoropyridine, is classified as a hazardous substance.
| Hazard Class | GHS Code | Description | References |
| Flammable Liquid | H226 | Flammable liquid and vapor | [7][8] |
| Skin Irritation | H315 | Causes skin irritation | [7][8] |
| Eye Irritation | H319 | Causes serious eye irritation | [7][8] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [7][8] |
Note: The hydrochloride salt is a solid and not flammable, but it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[15]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[10]
-
Personal Protective Equipment :
-
Eye/Face Protection : Wear chemical safety goggles and/or a face shield.[15]
-
Skin Protection : Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[15]
-
Respiratory Protection : If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.
-
-
First Aid Measures :
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10][15]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[10][15]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10][15]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[10][15]
-
Exemplary Experimental Protocol: Nucleophilic Substitution
To illustrate the practical utility of this reagent, the following section provides a representative, self-validating protocol for a nucleophilic aromatic substitution reaction.
Objective: Synthesis of N-benzyl-3-fluoro-pyridin-4-amine from 4-Chloro-3-fluoropyridine hydrochloride and benzylamine.
Methodology:
-
Reagent Preparation : In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Chloro-3-fluoropyridine hydrochloride (1.0 eq).
-
Solvent and Base Addition : Add a suitable aprotic polar solvent, such as Dimethylformamide (DMF). Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.5 eq), to neutralize the hydrochloride and scavenge the HCl produced during the reaction.
-
Nucleophile Addition : Add benzylamine (1.1 eq) to the reaction mixture dropwise at room temperature.
-
Reaction Conditions : Heat the mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The causality for heating is to provide sufficient activation energy for the SNAr reaction to proceed at a reasonable rate.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water to remove DMF and salts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification : The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure N-benzyl-3-fluoro-pyridin-4-amine.
-
Validation : The identity and purity of the final product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Caption: Workflow for a typical SNAr reaction.
Conclusion
4-Chloro-3-fluoropyridine hydrochloride is a high-value chemical intermediate whose utility is firmly established in pharmaceutical and agrochemical research. Its well-defined reactivity, centered on the susceptibility of the C4 position to nucleophilic attack, provides a reliable and versatile handle for molecular elaboration. The strategic presence of both chloro and fluoro substituents offers chemists a powerful tool for fine-tuning molecular properties. A comprehensive understanding of its chemical characteristics, reactivity, and safety protocols, as detailed in this guide, is essential for leveraging its full potential in the synthesis of novel and impactful chemical entities.
References
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Pipzine Chemicals. (n.d.). 4-Fluoropyridine Hydrochloride Supplier & Manufacturer in China. Retrieved from [Link]
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Organic-Chemistry.org. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Future Trends in Pharmaceutical Intermediates: The Growing Importance of 4-Chloro-3-fluoropyridine. Retrieved from [Link]
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Autechaux. (n.d.). Exploring 4-Chloropyridine Hydrochloride: Properties and Applications. Retrieved from [Link]
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ResearchGate. (n.d.). 4-Chloropyridine Hydrochloride. Retrieved from [Link]
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